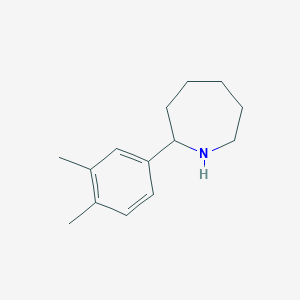

2-(3,4-Dimethylphenyl)azepane

説明

2-(3,4-Dimethylphenyl)azepane (CAS: 1177347-92-0) is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 3,4-dimethylphenyl group at the 2-position.

特性

IUPAC Name |

2-(3,4-dimethylphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKVAARLNUFARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405850 | |

| Record name | 2-(3,4-dimethylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887361-07-1 | |

| Record name | 2-(3,4-dimethylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(3,4-Dimethylphenyl)azepane involves the Pd/LA-catalyzed decarboxylation and annulation process. This method is known for its mild reaction conditions and high yield . The reaction typically involves the use of palladium catalysts and Lewis acids, which facilitate the formation of the azepane ring structure.

Industrial Production Methods

The scalability of these methods ensures the efficient production of the compound for research and industrial applications .

化学反応の分析

Types of Reactions

2-(3,4-Dimethylphenyl)azepane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

科学的研究の応用

2-(3,4-Dimethylphenyl)azepane has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(3,4-Dimethylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Available evidence highlights structural analogs of 2-(3,4-Dimethylphenyl)azepane, though direct comparative pharmacological or physicochemical data are scarce. Below is a summary of key differences and hypothesized properties based on substituent variations:

Substituent Effects: Methyl vs. Methoxy Groups

- 2-(3,4-Dimethoxyphenyl)azepane hydrochloride (Ref: 10-F750795): This analog replaces the 3,4-dimethyl groups with methoxy (-OCH₃) substituents . For instance, methoxy-substituted aromatic rings often exhibit increased hydrogen-bonding capacity, which could enhance target interaction but reduce membrane permeability compared to methyl groups.

- 2-(3,4-Dimethylphenyl)azepane : The methyl substituents likely improve lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic binding pockets. However, this may also increase susceptibility to oxidative metabolism.

Salt Forms and Solubility

- In contrast, 2-(3,4-Dimethoxyphenyl)azepane hydrochloride (Ref: 10-F750795) utilizes a hydrochloride counterion, which typically improves solubility in polar solvents but may limit compatibility with certain biological assays .

Structural Analogues with Sulfonyl and Triazolo Groups

- 8-(Azepane-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (Ref: 10-F721328): This compound introduces a sulfonyl group and a triazolo-pyridinone moiety, drastically altering electronic properties and steric bulk . Such modifications could shift activity toward enzyme inhibition (e.g., kinases) rather than receptor modulation.

Data Table: Comparative Properties of Azepane Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Salt Form | Key Hypothesized Properties |

|---|---|---|---|---|

| 2-(3,4-Dimethylphenyl)azepane | 3,4-dimethylphenyl | 293.36 (oxalate) | Oxalate | High lipophilicity, metabolic lability |

| 2-(3,4-Dimethoxyphenyl)azepane | 3,4-dimethoxyphenyl | N/A | Hydrochloride | Enhanced solubility, H-bonding capacity |

| 8-(Azepane-1-sulfonyl)-triazolo[...] | Sulfonyl, triazolo | N/A | Freebase | Enzyme inhibition potential |

N/A = Not Available .

生物活性

2-(3,4-Dimethylphenyl)azepane is an organic compound characterized by a seven-membered nitrogenous ring (azepane) with a dimethylphenyl substituent. This unique structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

The compound's structure imparts distinct hydrophobic and lipophilic properties, making it a candidate for various biochemical interactions. It is synthesized through methods such as reductive amination of 3,4-dimethylacetophenone with azepan-2-one, followed by cyclization processes.

Biochemical Interactions

2-(3,4-Dimethylphenyl)azepane interacts with several enzymes and receptors, influencing their activity. Notably, research indicates its potential to modulate neurotransmitter receptors, which are crucial for central nervous system (CNS) functions.

Table 1: Summary of Biological Activities

The mechanism of action involves binding to specific biomolecules, leading to conformational changes that affect their function. For instance, the compound may inhibit or activate signaling pathways that regulate cell proliferation and survival.

Case Study: Neurotransmitter Modulation

In studies exploring the effects on neurotransmitter systems, 2-(3,4-Dimethylphenyl)azepane derivatives have shown promise as modulators of receptors involved in cholinergic signaling. This modulation could enhance synaptic transmission by increasing acetylcholine levels in the synaptic cleft.

Pharmacological Applications

Research has highlighted various applications for 2-(3,4-Dimethylphenyl)azepane:

- Medicinal Chemistry : Its derivatives are being explored for their potential as novel inhibitors targeting specific enzymes involved in disease processes.

- Anticancer Research : Preliminary studies suggest that it may possess anticancer properties through modulation of cell growth pathways .

- Diabetes Management : The compound's ability to influence metabolic pathways indicates potential utility in developing antidiabetic agents.

Comparison with Related Compounds

To understand the uniqueness of 2-(3,4-Dimethylphenyl)azepane, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Azepane | Seven-membered ring without substituents | Limited biological activity |

| Benzazepane | Fused benzene ring | Diverse pharmacological effects |

| Piperidine | Six-membered nitrogen-containing ring | Widely used in medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。